Poly(D,L-lactide-co-glycolide) (PLGA), CAS 26780-50-7, is a highly tunable, amorphous aliphatic polyester copolymer widely utilized as a biodegradable excipient and structural material. From a procurement perspective, PLGA is defined by its lactide-to-glycolide (L:G) ratio, molecular weight, and end-group capping (acid vs. ester terminated), which collectively dictate its degradation kinetics, hydrophilicity, and mechanical profile [1]. Unlike highly crystalline homopolymers, the amorphous nature of D,L-lactide-based PLGA ensures uniform degradation and consistent drug release, making it the industry standard for controlled-release pharmaceutical formulations and resorbable medical devices [2].
Generic substitution among biodegradable polyesters frequently leads to catastrophic formulation failures due to vastly different thermal and hydrolytic profiles. Replacing PLGA with poly(lactic acid) (PLA) introduces extreme hydrophobicity and crystallinity, extending degradation timelines from weeks to over six months, which causes unacceptable dose retention in 1-month depot applications [1]. Conversely, substituting PLGA with poly(glycolic acid) (PGA) introduces a 45-55% crystalline structure that renders the polymer insoluble in standard volatile organic solvents like dichloromethane (DCM) or ethyl acetate, completely precluding its use in standard emulsion-solvent evaporation manufacturing workflows [2]. Even within the PLGA class, substituting a 50:50 L:G ratio for a 75:25 ratio significantly alters the glass transition temperature and extends the degradation half-life, risking premature dose dumping or sub-therapeutic release profiles [3].
The degradation timeline of resorbable polymers is the primary driver for excipient selection in long-acting injectables. PLGA 50:50 exhibits a rapid hydrolytic degradation half-life of approximately 50-60 days, achieving complete resorption in 1-2 months. In stark contrast, PLA degrades over 6-10 months due to the steric hindrance and hydrophobicity of its methyl side groups [1].
| Evidence Dimension | Degradation Half-Life |
| Target Compound Data | PLGA 50:50: 50-60 days |
| Comparator Or Baseline | PLA: >6 months |
| Quantified Difference | PLGA degrades >3x faster than PLA |
| Conditions | In vivo / physiological aqueous environment (37°C) |
Ensures the polymer matrix fully clears the injection site within the therapeutic window of short-to-medium term depot formulations.
Manufacturability of microspheres relies heavily on polymer solubility in volatile organic solvents. Amorphous PLGA is freely soluble in standard process solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). PGA, lacking the methyl side groups of lactide, forms a highly crystalline structure (45-55% crystallinity) that is entirely insoluble in these common organic solvents[1].
| Evidence Dimension | Solubility in Volatile Organic Solvents (DCM, Ethyl Acetate) |
| Target Compound Data | PLGA: Freely soluble (>100 mg/mL) |
| Comparator Or Baseline | PGA: Insoluble |
| Quantified Difference | Binary processability difference (Soluble vs. Insoluble) |
| Conditions | Standard ambient temperature solvent dissolution |
Allows PLGA to be processed via standard W/O/W double emulsion and nanoprecipitation methods, which are impossible with PGA.
The lactide-to-glycolide ratio directly dictates the glass transition temperature (Tg), a critical parameter for downstream thermal processing and storage stability. PLGA 50:50 exhibits a lower Tg of approximately 37-48°C, whereas PLGA 75:25 exhibits a higher Tg of 43-53°C due to the increased lactide content [1]. This lower Tg allows PLGA 50:50 to be plasticized more easily during low-temperature supercritical CO2 foaming.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | PLGA 50:50: 37-48°C |
| Comparator Or Baseline | PLGA 75:25: 43-53°C |
| Quantified Difference | 5-10°C lower Tg for the 50:50 ratio |
| Conditions | Dry polymer state prior to processing |
Guides the selection of the specific PLGA grade based on the thermal lability of the encapsulated active pharmaceutical ingredient (API) and required storage conditions.
Initial drug release profiles are heavily influenced by the polymer's ability to absorb water. PLGA incorporates hydrophilic glycolic acid units, which facilitate rapid water penetration and subsequent hydrolytic cleavage of ester bonds. PLA is highly hydrophobic, restricting water uptake and severely delaying the initial release phase [1].
| Evidence Dimension | Water Uptake and Hydrophilicity |
| Target Compound Data | PLGA: High water penetration due to glycolic acid units |
| Comparator Or Baseline | PLA: Low water penetration due to hydrophobic methyl groups |
| Quantified Difference | Significantly accelerated water diffusion and bulk degradation in PLGA |
| Conditions | Aqueous media immersion |
Critical for designing formulations that require an immediate therapeutic onset rather than a delayed lag phase.
PLGA 50:50 is the premier choice for 1-month sustained-release depot formulations. Its rapid degradation half-life (50-60 days) ensures that the polymer matrix is resorbed shortly after the drug payload is depleted, preventing the long-term foreign body accumulation that occurs with slower-degrading PLA matrices [1].
Because amorphous PLGA is freely soluble in volatile solvents like dichloromethane and ethyl acetate, it is highly suited for W/O/W double emulsion and nanoprecipitation workflows. This avoids the severe manufacturing bottlenecks associated with highly crystalline, solvent-resistant PGA [2].
The lower glass transition temperature (Tg) of PLGA 50:50 (37-48°C) makes it an optimal candidate for supercritical CO2 foaming processes. It allows the polymer to be plasticized and impregnated with temperature-sensitive biologicals or drugs at near-ambient temperatures, which is more challenging with higher-Tg polymers like PLA or PLGA 75:25 [3].